molecular formula C13H13NO3 B046893 Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate CAS No. 18450-28-7

Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate

Cat. No.: B046893
CAS No.: 18450-28-7
M. Wt: 231.25 g/mol
InChI Key: BZNCZFAUVNDYFF-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features an indole core with formyl and carboxylate functional groups, making it a versatile intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate has been found to interact with multiple receptors, making it a valuable compound for the development of new useful derivatives

Molecular Mechanism

It is known that indole derivatives bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Another method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and palladium-catalyzed heterocyclization has been reported to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate is unique due to the presence of both formyl and carboxylate groups on the indole ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

ethyl 3-formyl-1-methylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)12-10(8-15)9-6-4-5-7-11(9)14(12)2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNCZFAUVNDYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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